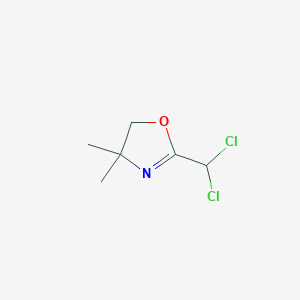
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method for preparing oxazoles is the oxidation of oxazolines. For example, oxazolines can be synthesized from β-hydroxy amides using reagents like Deoxo-Fluor® at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for the rapid and efficient conversion of oxazolines to oxazoles . This method minimizes the risk of blockages and improves the overall yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, especially in the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Dimethylformamide (DMF), bromotrichloromethane, and other electrophilic reagents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of oxazole derivatives often involves interactions with specific molecular targets and pathways. For example, some oxazole compounds act as inhibitors of enzymes or receptors involved in disease processes. The dichloromethyl and dimethyl substitutions in this compound may enhance its binding affinity and specificity for certain targets, leading to improved therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: Contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Isoxazole: Contains an oxygen and nitrogen atom in different positions.
Uniqueness
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Compared to thiazoles and imidazoles, oxazoles are less basic and have different reactivity patterns, making them valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
65029-00-7 |
|---|---|
Fórmula molecular |
C6H9Cl2NO |
Peso molecular |
182.04 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C6H9Cl2NO/c1-6(2)3-10-5(9-6)4(7)8/h4H,3H2,1-2H3 |
Clave InChI |
BFIXPBPWSAJKDH-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


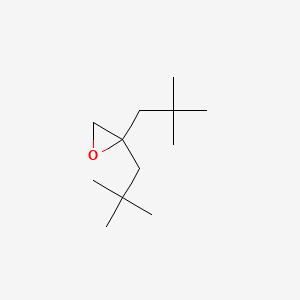


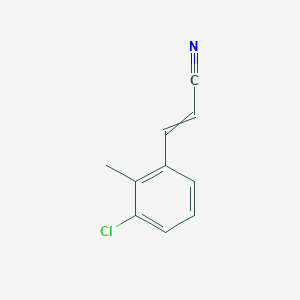
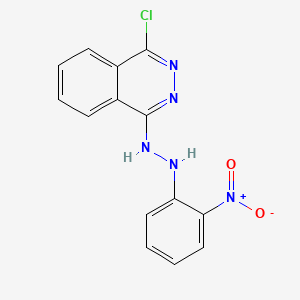
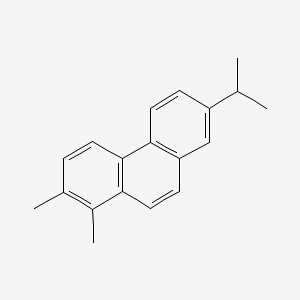
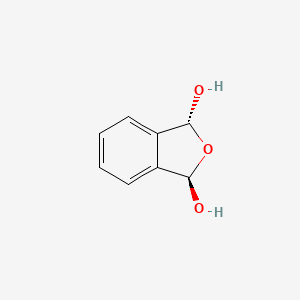
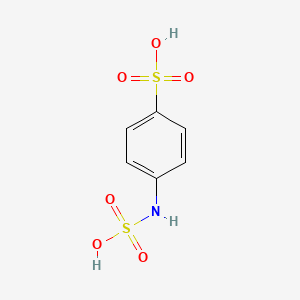
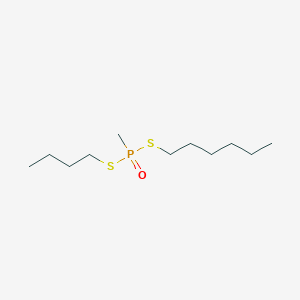
-](/img/structure/B14484288.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
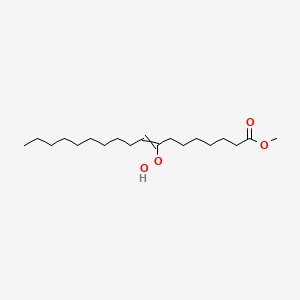
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
